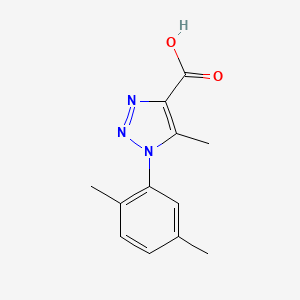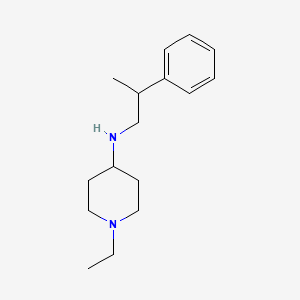
1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, also known as DMTA, is a chemical compound that belongs to the class of triazoles. It has been extensively studied for its potential applications in scientific research. DMTA is a versatile compound that can be synthesized using various methods.
作用機序
The mechanism of action of 1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is not fully understood. However, it is believed that 1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid exerts its antimicrobial, antifungal, and antiviral activities by inhibiting the synthesis of nucleic acids in microorganisms. 1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid may also act as a chelating agent, which could contribute to its metal ion binding properties.
Biochemical and Physiological Effects:
1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has been shown to be non-toxic to mammalian cells at concentrations up to 100 μM. However, higher concentrations of 1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid have been shown to induce apoptosis in cancer cells. 1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has also been shown to have anti-inflammatory properties, which could have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of 1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is its versatility. It can be synthesized using various methods, and its potential applications in scientific research are diverse. However, one limitation of 1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is its relatively low solubility in water, which could make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. One area of research could focus on the development of more efficient synthesis methods for 1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. Additionally, further studies could be conducted to elucidate the mechanism of action of 1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. Finally, research could be conducted to explore the potential applications of 1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid in catalysis and material science.
In conclusion, 1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a versatile compound that has potential applications in scientific research. Its antimicrobial, antifungal, and antiviral activities, metal ion binding properties, and potential use as a corrosion inhibitor make it a promising compound for future research. Further studies are needed to fully understand the mechanism of action of 1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and to explore its potential applications in catalysis and material science.
合成法
1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized using several methods, including the reaction of 2,5-dimethylphenyl hydrazine with ethyl acetoacetate, followed by cyclization with triethyl orthoformate. Another method involves the reaction of 2,5-dimethylphenyl hydrazine with ethyl cyanoacetate, followed by cyclization with acetic anhydride. Both methods yield 1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid as a white crystalline solid.
科学的研究の応用
1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antimicrobial, antifungal, and antiviral activities. 1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has also been studied for its potential use as a corrosion inhibitor in the oil and gas industry. Additionally, 1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has been shown to have potential as a ligand for metal ions, which could have applications in catalysis and material science.
特性
IUPAC Name |
1-(2,5-dimethylphenyl)-5-methyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7-4-5-8(2)10(6-7)15-9(3)11(12(16)17)13-14-15/h4-6H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAKPJJFYUOXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(N=N2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5109573.png)

![6-{[4-(allylthio)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5109603.png)
![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5109611.png)

![N-(1-{1-[(5-chloro-3-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5109623.png)
![2,7-bis[(2,6-dimethyl-4-morpholinyl)sulfonyl]-9H-fluoren-9-one](/img/structure/B5109629.png)
![2-chloro-N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5109630.png)
![N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5109635.png)
![3-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-phenylpropanamide](/img/structure/B5109638.png)
![2-(5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5109640.png)
![1-tert-butyl-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5109643.png)